molecular formula C10H10ClNO B1430864 5-Chloro-3,3-dimethylisoindolin-1-one CAS No. 1440519-63-0

5-Chloro-3,3-dimethylisoindolin-1-one

Cat. No. B1430864
M. Wt: 195.64 g/mol
InChI Key: DQVCNEFERHUONP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3,3-dimethylisoindolin-1-one, also known as CDMI, is a heterocyclic compound. It has a molecular weight of 195.65 . The compound is solid at room temperature .


Synthesis Analysis

The synthesis of 5-Chloro-3,3-dimethylisoindolin-1-one involves copper (I) iodide, (S,S)-1,2-diaminocyclohexane, and caesium carbonate in 1,4-dioxane at 150℃ . The reaction can be carried out in a sealed tube for 3 hours . Another method involves potassium phosphate, copper (I) iodide, trans cyclohexane-1,2-diamine in 1,4-dioxane at 110℃ for 2 hours under an inert atmosphere .


Molecular Structure Analysis

The InChI code for 5-Chloro-3,3-dimethylisoindolin-1-one is 1S/C10H10ClNO/c1-10(2)8-5-6(11)3-4-7(8)9(13)12-10/h3-5H,1-2H3,(H,12,13) .


Chemical Reactions Analysis

The compound can react with (5-bromo-pyridin-3-yl)-methylamine in the presence of copper (I) iodide, caesium carbonate, and (+)-(S,S)-1,2-diaminocyclohexane in dioxane at 150°C . The reaction mixture is heated for 7 hours before it is poured into water and extracted with EtOAc .


Physical And Chemical Properties Analysis

5-Chloro-3,3-dimethylisoindolin-1-one is a solid at room temperature . It should be stored in a refrigerator .

Safety And Hazards

The compound has a GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, P501 .

properties

IUPAC Name

5-chloro-3,3-dimethyl-2H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c1-10(2)8-5-6(11)3-4-7(8)9(13)12-10/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVCNEFERHUONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)Cl)C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3,3-dimethylisoindolin-1-one

Synthesis routes and methods

Procedure details

A solution of 5-chloro-2-(4-methoxy-benzyl)-3,3-dimethyl-2,3-dihydro-isoindol-1-one (0.38 g, 1.2 mmol) in trifluoro acetic acid (5 mL) was heated to reflux for 20 hours. After removal of trifluoro acetic acid under reduced pressure, the crude product was purified by flash column chromatography (silica gel 14 g, 5% to 50% ethyl acetate in DCM) to give the title compound (0.20 g, 85%) as a white solid. MS: 196.1 (M+H+).
Name
5-chloro-2-(4-methoxy-benzyl)-3,3-dimethyl-2,3-dihydro-isoindol-1-one
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3,3-dimethylisoindolin-1-one
Reactant of Route 2
5-Chloro-3,3-dimethylisoindolin-1-one
Reactant of Route 3
5-Chloro-3,3-dimethylisoindolin-1-one
Reactant of Route 4
5-Chloro-3,3-dimethylisoindolin-1-one
Reactant of Route 5
5-Chloro-3,3-dimethylisoindolin-1-one
Reactant of Route 6
5-Chloro-3,3-dimethylisoindolin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.